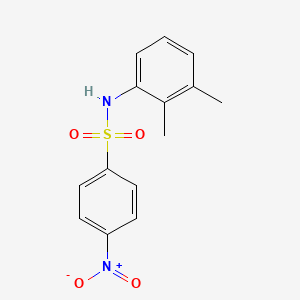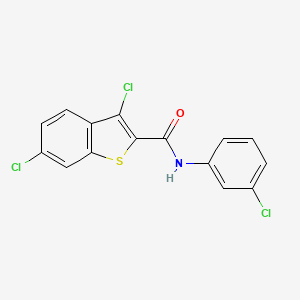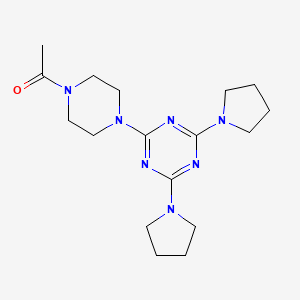![molecular formula C13H9ClN4S B5738135 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, as it has been found to inhibit the activity of glycogen synthase kinase-3 (GSK-3) in various biological systems.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, apoptosis, and differentiation. Inhibition of GSK-3 activity has been found to have therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different biological systems. The compound has been shown to inhibit the activity of GSK-3, which leads to the activation of various downstream signaling pathways. Inhibition of GSK-3 activity has been found to have therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments is its ability to selectively inhibit GSK-3 activity. This allows researchers to study the role of GSK-3 in various biological processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization is required to minimize toxicity and off-target effects.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine. One of the future directions is the development of more potent and selective GSK-3 inhibitors. Another future direction is the study of the role of GSK-3 in various diseases and the potential therapeutic applications of GSK-3 inhibitors. Additionally, the use of this compound in combination with other therapeutic agents could enhance its therapeutic efficacy. Further research is required to fully understand the potential of this compound in various diseases.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential therapeutic applications. The compound has been found to inhibit the activity of GSK-3, which is involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation. Inhibition of GSK-3 activity has been found to have therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes. Further research is required to fully understand the potential of this compound in various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the reaction of 2-chloro-5-nitropyridine with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-pyridylboronic acid in the presence of a palladium catalyst to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and diabetes. The compound has been shown to inhibit the activity of GSK-3, which is involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation. Inhibition of GSK-3 has been found to have therapeutic effects in various diseases.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-1-2-12(16-7-10)18-13-17-11(8-19-13)9-3-5-15-6-4-9/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISJGQYFFFIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)


![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)

![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)




![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
